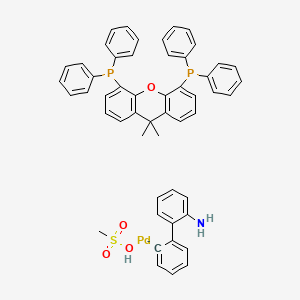

Xantphos PD G3

描述

Contextualization of Palladium Catalysis in Modern Organic Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, fundamentally changing how chemists construct complex molecules. purkh.comnumberanalytics.com Catalysts containing transition metals like palladium, rhodium, and nickel offer unique reaction pathways that are more efficient and selective than traditional methods. purkh.com A key advantage is their ability to stabilize reaction intermediates, which lowers the activation energy required for chemical transformations. purkh.comacs.org This allows reactions to proceed under milder conditions, reducing energy consumption and the formation of unwanted byproducts. purkh.comfiveable.me

The most significant contribution of transition metal catalysis lies in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are the basic framework of all organic molecules. numberanalytics.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have become indispensable tools for this purpose. purkh.comnumberanalytics.com The versatility and reactivity of these catalysts have positioned them at the forefront of contemporary chemistry, driving innovation in drug discovery and the development of advanced materials. purkh.com

The success and versatility of palladium catalysis are intrinsically linked to the continuous evolution of ligand design. numberanalytics.comnih.gov Ligands, which bind to the metal center, are crucial as they directly influence the catalyst's activity, selectivity, and stability. numberanalytics.com Early palladium catalysts often relied on simple phosphine (B1218219) ligands like triphenylphosphine. nih.gov However, the demand for more challenging chemical transformations spurred the development of more sophisticated ligands.

The design of modern ligands focuses on tuning their electronic and steric properties to optimize catalytic performance. thieme-connect.com For instance, electron-rich and sterically bulky phosphine ligands, such as dialkylbiarylphosphines, have been shown to increase the reactivity of the palladium center, facilitating difficult reactions. nih.gov This increased nucleophilicity of the Pd(0) center lowers the energy barrier for key steps in the catalytic cycle, such as oxidative addition. nih.gov The development of bidentate ligands, pincer ligands, and N-heterocyclic carbenes (NHCs) has further expanded the capabilities of palladium catalysts, enabling greater control over reaction outcomes and broadening the scope of possible transformations. numberanalytics.com This ongoing innovation in ligand design is a driving force behind the advancement of palladium-catalyzed cross-coupling reactions. acs.org

Historical Development of Buchwald Precatalysts

The Buchwald group has developed a series of highly active and versatile palladium precatalysts based on biarylphosphine ligands. sigmaaldrich.comsigmaaldrich.com These "Buchwald Precatalysts" represent a significant advancement in cross-coupling technology, offering air- and moisture-stable alternatives to traditional palladium sources. sigmaaldrich.commatthey.com Their design allows for the efficient and controlled generation of the active, monoligated Pd(0) species required for the catalytic cycle. sigmaaldrich.comacs.org

The development of Buchwald precatalysts has progressed through several generations, each offering improvements in stability, activity, and ease of activation. sigmaaldrich.comsigmaaldrich.comresearchgate.net

First Generation (G1): G1 precatalysts utilized a phenethylamine-based backbone. They allowed for the easy generation of the active Pd(0) catalyst with the use of a base, showing high activity even at low temperatures. sigmaaldrich.comsigmaaldrich.com A drawback of G1 precatalysts was their limited ability to accommodate bulkier ligands. acs.org

Second Generation (G2): G2 precatalysts replaced the phenethylamine (B48288) backbone with a biphenyl-based ligand scaffold. sigmaaldrich.comsigmaaldrich.com This modification enabled the formation of the active catalytic species at room temperature using weaker bases, such as phosphates or carbonates, and proved effective in various Suzuki-Miyaura couplings. sigmaaldrich.commatthey.com

Third Generation (G3): The key innovation of G3 precatalysts was the replacement of the chloride ligand with a non-coordinating, electron-withdrawing methanesulfonate (B1217627) (OMs) group. sigmaaldrich.comsigmaaldrich.commdpi.com This change resulted in catalysts with enhanced stability in solution, a broader scope of compatible ligands (including very bulky ones), and remarkably long solution lifetimes. sigmaaldrich.comsigmaaldrich.compsu.edu The activation of G3 precatalysts proceeds smoothly to yield the active LPd(0) species. sigmaaldrich.com

Xantphos Pd G3 is a prime example of a third-generation Buchwald precatalyst. krackeler.comtheclinivex.comalfachemic.com It incorporates the key features of the G3 design: the palladium center is complexed with the Xantphos ligand and features a methanesulfonate counter-ion. mdpi.comnih.gov This structure provides the characteristic G3 advantages of high stability, broad applicability, and excellent performance in a variety of cross-coupling reactions. krackeler.comsigmaaldrich.com As a G3 precatalyst, it allows for lower catalyst loadings and shorter reaction times compared to earlier generations or traditional catalyst systems. sigmaaldrich.comsigmaaldrich.com Its design ensures the rapid and efficient generation of the active catalytic species under mild conditions. sigmaaldrich.com

Academic Research Landscape of this compound

This compound has been the subject of considerable academic and industrial research, demonstrating its utility in a range of challenging chemical transformations. It is recognized as a robust and reliable catalyst for various palladium-catalyzed cross-coupling reactions. krackeler.comsigmaaldrich.com

Research has highlighted its effectiveness in reactions such as:

Negishi Cross-Coupling: Used in the synthesis of palmerolides. krackeler.comsigmaaldrich.comsigmaaldrich.com

C-S Cross-Coupling: Efficiently catalyzes the formation of carbon-sulfur bonds, for example, in the synthesis of benzothiazole (B30560) derivatives and in the coupling of polyglycosyl thiols with halides. krackeler.comsigmaaldrich.combohrium.comresearchgate.net

Aminocarbonylation: Employed in the reaction of heteroaryl bromides with carbon monoxide. krackeler.comsigmaaldrich.comsigmaaldrich.com

Suzuki-Miyaura, Heck, Hiyama, Sonogashira, and Stille Couplings: Demonstrates broad applicability across the spectrum of major cross-coupling reactions. krackeler.comsigmaaldrich.com

One study detailed a microwave-assisted C–S cross-coupling reaction using this compound, noting significant benefits such as low catalyst loading (2.5 mol%), short reaction times (20 minutes), and excellent product yields. bohrium.com Another investigation into the synthesis of a Janus Kinase (JAK) inhibitor identified this compound as a robust catalyst capable of providing high conversion in a challenging C-S coupling reaction where other catalysts failed. acs.org These findings underscore the catalyst's high efficiency and broad functional group tolerance, solidifying its position as a valuable tool in synthetic organic chemistry.

Data Tables

Table 1: Properties of this compound

This table is interactive and allows for sorting.

| Property | Value | Reference(s) |

| Chemical Name | [(4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate | sigmaaldrich.com |

| Synonym | Xantphos Palladacycle Generation 3 | smolecule.com |

| CAS Number | 1445085-97-1 | sigmaaldrich.com |

| Molecular Formula | C₅₂H₄₅NO₄P₂PdS | sigmaaldrich.com |

| Molecular Weight | 948.35 g/mol | alfachemic.comsigmaaldrich.com |

| Form | Solid | krackeler.comsigmaaldrich.com |

| Melting Point | 164-167 °C (decomposition) | krackeler.comsigmaaldrich.com |

| Generation | 3 | krackeler.comsigmaaldrich.com |

Table 2: Generational Comparison of Buchwald Precatalysts

This table is interactive and allows for sorting.

| Generation | Key Feature | Activation Conditions | Advantages | Reference(s) |

| G1 | Phenethylamine-based backbone | Requires base | Active at very low temperatures | sigmaaldrich.comsigmaaldrich.com |

| G2 | Biphenyl-based ligand scaffold | Weak bases (phosphate, carbonate) at room temperature | Improved activation over G1 | sigmaaldrich.comsigmaaldrich.com |

| G3 | Methanesulfonate (OMs) ligand | Mild conditions | High stability, broad ligand scope, long solution life | sigmaaldrich.comsigmaaldrich.commdpi.com |

Table 3: Selected Applications of this compound in Cross-Coupling Reactions

This table is interactive and allows for sorting.

| Reaction Type | Substrates | Key Finding | Reference(s) |

| C-S Coupling | 2-(4-bromophenyl)benzothiazole (B34361) and benzenethiols | High yields under microwave irradiation with low catalyst loading. | bohrium.comresearchgate.net |

| C-S Coupling | Aryl bromide and 2-mercaptoethanol | Robust catalyst providing high conversion for synthesis of a JAK inhibitor. | acs.org |

| Negishi Coupling | Used in palmerolide synthesis | Effective for C-C bond formation. | krackeler.comsigmaaldrich.com |

| Aminocarbonylation | Heteroaryl bromides and CO | Efficient synthesis of amides. | krackeler.comsigmaaldrich.com |

| Suzuki-Miyaura | Unstable boronic acids and aryl chlorides | High yields under mild conditions with short reaction times. | sigmaaldrich.com |

Overview of Key Research Areas and Contributions

The utility of this compound spans a range of palladium-catalyzed cross-coupling reactions, demonstrating broad functional group tolerance and high catalytic activity at low catalyst loadings.

Buchwald-Hartwig Amination: The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, and Xantphos-ligated palladium catalysts have been instrumental in expanding the scope of this reaction. chem17.com While the broader Xantphos ligand has been successful in challenging amination reactions, such as the N-arylation of heteroarylamines and amides, a limitation has been noted with unactivated aryl chlorides. chem17.comresearchgate.net This has spurred the development of modified ligands like NIXANTPHOS, which has shown superior performance for this specific substrate class.

Suzuki-Miyaura Coupling: In the realm of C-C bond formation, this compound has been employed in Suzuki-Miyaura coupling. Research has shown that for this reaction, the catalyst system performs excellently with aryl iodides as substrates. However, for the coupling of aryl bromides, further optimization is required to achieve satisfactory yields, indicating a potential area for further research. researchgate.net

C-S Cross-Coupling Reactions: this compound has proven to be a highly efficient catalyst for the formation of carbon-sulfur bonds. In a notable study, the microwave-assisted C-S cross-coupling reaction between various benzene (B151609) thiols and aryl bromides using this compound afforded good to excellent yields with low catalyst loading and short reaction times. researchgate.netbohrium.com This highlights the catalyst's robustness and efficiency under eco-friendly microwave conditions. However, catalyst stalling has been observed in some C-S coupling reactions after a certain conversion level, suggesting a potential deactivation pathway that warrants further investigation. acs.org

Interactive Data Table: this compound in C-S Cross-Coupling Reactions

| Aryl Bromide | Thiol | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Conditions | Reference |

| 2-(4-bromophenyl)benzothiazole | Benzenethiol | 2-(4-(phenylthio)phenyl)benzothiazole | 92 | 2.5 | K2CO3, DMF, 80°C, 20 min (MW) | researchgate.netbohrium.com |

| 5-bromo-2,1,3-benzothiadiazole (B157098) | Benzenethiol | 5-(phenylthio)-2,1,3-benzothiadiazole | 90 | 2.5 | K2CO3, DMF, 80°C, 20 min (MW) | researchgate.net |

| 4-bromobenzonitrile | 4-methoxybenzenethiol | 4-((4-methoxyphenyl)thio)benzonitrile | 86 | 0.5 | Na(O-t-Bu), Dioxane, 100°C, 1h | rsc.org |

Other Cross-Coupling Reactions: The versatility of this compound extends to other important transformations, including Negishi and Sonogashira couplings. chem17.com

Structure

2D Structure

属性

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMOHYWEUIAPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H46NO4P2PdS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Precatalyst Activation of Xantphos Pd G3

Ligand Synthesis Methodologies for 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene

The most widely established method for synthesizing the Xantphos ligand is through a directed ortho-metalation strategy. wikipedia.orgchemicalbook.com This procedure begins with the double lithiation of 9,9-dimethylxanthene (B1361183) at the 4 and 5 positions. wikipedia.org The reaction is typically carried out using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). chemwhat.com The TMEDA coordinates to the lithium ion, enhancing the basicity of the s-BuLi and directing the lithiation to the positions adjacent to the xanthene oxygen atom.

Following the formation of the dilithiated intermediate, the reaction mixture is treated with chlorodiphenylphosphine (B86185) (Ph₂PCl). wikipedia.orgchemicalbook.com The electrophilic phosphorus center of the chlorodiphenylphosphine reacts with the nucleophilic lithiated carbons on the xanthene backbone, resulting in the formation of the desired 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene ligand. chemwhat.com An alternative route involves the reaction of bis(2-diphenylphosphine phenyl) ether with acetone (B3395972) in the presence of trifluoromethanesulfonic acid. chembk.com

Table 1: Representative Synthesis Protocol for Xantphos Ligand

| Step | Reagent/Solvent | Conditions | Purpose | Yield | Reference |

| 1. Lithiation | 9,9-dimethylxanthene, s-BuLi, TMEDA, MTBE | 6-10°C, then room temp. for 14h | Formation of the dilithiated xanthene intermediate. | - | chemwhat.com |

| 2. Phosphination | Chlorodiphenylphosphine (Ph₂PCl) | 10-20°C, then room temp. for 5h | Introduction of the diphenylphosphino groups. | - | chemwhat.com |

| 3. Quench & Workup | Methanol (MeOH), MTBE, Water | Filtration and washing | Isolation and purification of the final product. | 88% | chemwhat.com |

For the ligand to be suitable as a precursor for the Xantphos Pd G3 complex, high purity is essential. Refinements to the established synthetic route focus on optimizing reaction conditions to maximize yield and minimize impurities. Key parameters that are often adjusted include the temperature during lithiation and phosphination, the rate of reagent addition, and the duration of the reaction. chemwhat.com

For instance, maintaining a low temperature (e.g., 6-10°C) during the addition of s-BuLi helps to control the exothermicity of the reaction and prevent side reactions. chemwhat.com Similarly, the slow, portion-wise addition of chlorodiphenylphosphine can improve the selectivity of the phosphination step. chemwhat.com The purification process is also critical; a sequence of washes with different solvents such as methanol, water, and methyl tert-butyl ether (MTBE) is employed to remove unreacted starting materials and inorganic byproducts, yielding the Xantphos ligand as a high-purity, off-white solid. chemwhat.com

Palladium Coordination and this compound Complex Formation

This compound is a member of the third generation of Buchwald precatalysts, which are designed for superior stability, solubility, and ease of activation compared to earlier generations. chemicalbook.compsu.edu

The synthesis of this compound is a multi-step process that builds upon a common palladacyclic intermediate. chemicalbook.comnih.gov The process typically starts with the reaction of 2-aminobiphenyl (B1664054) with methanesulfonic acid to form 2-ammoniumbiphenyl mesylate. nih.gov This salt is then reacted with palladium(II) acetate (B1210297) in a solvent like toluene. chemicalbook.comnih.gov This step forms a dimeric palladacycle, [Pd(ABP)(OMs)]₂, where ABP represents the C-deprotonated 2-aminobiphenyl ligand and OMs is the methanesulfonate (B1217627) group. nih.gov

This stable dimeric intermediate is then treated with the Xantphos ligand in a suitable solvent such as tetrahydrofuran (B95107). chemicalbook.com The Xantphos ligand displaces the bridging methanesulfonate groups of the dimer to coordinate with the palladium centers, yielding the monomeric this compound complex. psu.edu This final product is an air- and moisture-stable solid that is highly soluble in many common organic solvents. chemicalbook.com

Table 2: General Synthesis Scheme for this compound

| Step | Reactants | Solvent | Product | Reference |

| 1 | 2-Aminobiphenyl, Methanesulfonic Acid | Isopropyl acetate | 2-Ammoniumbiphenyl mesylate | chemicalbook.comnih.gov |

| 2 | Palladium(II) acetate, 2-Ammoniumbiphenyl mesylate | Toluene | Dimeric Palladacycle Intermediate | chemicalbook.comnih.gov |

| 3 | Dimeric Palladacycle, Xantphos Ligand | Tetrahydrofuran | This compound | chemicalbook.com |

Catalytic Applications of Xantphos Pd G3 in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions Facilitated by Xantphos Pd G3

This compound is particularly recognized for its effectiveness in facilitating crucial carbon-carbon and carbon-heteroatom bond-forming reactions. chemblink.com

The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for constructing C(sp²)–N bonds, is effectively catalyzed by this compound. smolecule.comresearchgate.netsigmaaldrich.com This reaction is pivotal in the synthesis of numerous compounds with applications in pharmaceuticals and materials science. chemblink.comacs.org The catalyst's design, incorporating the Xantphos ligand, provides the necessary steric and electronic properties for a stable and reactive palladium complex. chemblink.com

This compound demonstrates broad applicability in the Buchwald-Hartwig amination, accommodating a wide range of aryl halides and amine substrates. Research has shown its high reactivity with aryl iodides, bromides, chlorides, and triflates. researchgate.net It effectively couples these with various primary and secondary amines, including anilines and even less nucleophilic amines like benzamide. amazonaws.comchemrxiv.org The catalyst system tolerates a diverse array of functional groups and can activate heteroaryl halides for the transformation. researchgate.net While Xantphos is a highly effective ligand for many Buchwald-Hartwig reactions, it has been noted that for unactivated aryl chlorides, modified ligands may offer superior performance. researchgate.net

Table 1: Examples of Buchwald-Hartwig Amination using Xantphos-based Catalysts This table is for illustrative purposes and specific conditions and yields may vary.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromobenzonitrile | 4-Methoxyaniline | Xantphos / Pd Source | NaOt-Bu | Toluene | 100 | 86 | rsc.org |

| 4-Bromo-1,1'-biphenyl | 4-Methoxyaniline | Xantphos / Pd Source | NaOt-Bu | Toluene | 100 | 89 | rsc.org |

| Aryl Halide | Aniline | This compound / DBU | DBU | MeCN/PhMe | 140 | - | amazonaws.comchemrxiv.org |

| Aryl Halide | Benzamide | This compound / DBU | DBU | MeCN/PhMe | 140 | - | amazonaws.comchemrxiv.org |

The formation of carbon-nitrogen bonds is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. chemblink.combenchchem.com this compound's ability to facilitate these connections under relatively mild conditions and with high efficiency makes it a valuable tool in these industries. chemblink.comsmolecule.com Its use allows for the construction of complex molecular architectures found in biologically active molecules. chemblink.comsmolecule.commdpi.com For example, the Buchwald-Hartwig amination is among the most frequently utilized reactions in medicinal chemistry for drug discovery and development. acs.org The catalyst's efficiency helps in synthesizing agrochemicals that can improve crop protection and yield. smolecule.com

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds, and this compound is an effective catalyst for this transformation. sigmaaldrich.comkrackeler.comresearchgate.net This reaction is widely used due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions. organic-chemistry.org

This compound facilitates the Suzuki-Miyaura coupling of a variety of aryl halides with organoboron compounds, such as boronic acids and their esters. organic-chemistry.orgsigmaaldrich.com The reaction mechanism involves the activation of the boronic acid with a base to enhance the polarization of the organic ligand, which then facilitates transmetalation with the palladium center. organic-chemistry.org The catalyst system is known to be highly active, even for challenging substrates. researchgate.net Research has demonstrated the successful coupling of unstable boronic acids with electron-rich, sterically hindered, and heteroaryl chlorides under mild conditions using related G3 precatalysts. sigmaaldrich.com

Table 2: Examples of Suzuki-Miyaura Coupling using this compound This table is for illustrative purposes and specific conditions and yields may vary.

| Aryl Halide | Organoboron Compound | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene (B49008) | Phenylboronic acid | K₃PO₄ | THF/H₂O | 80 | 92 | rsc.org |

| 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | DMF | 80 | 78 | rsc.org |

Optimizing reaction conditions is crucial for achieving high yields and accommodating a diverse range of substrates in Suzuki-Miyaura couplings. acs.org Factors such as the choice of base, solvent, and temperature play a significant role. For instance, studies have shown that for the coupling of 4-bromotoluene with phenylboronic acid using a Xantphos-based catalyst, potassium phosphate (B84403) (K₃PO₄) as the base in a tetrahydrofuran (B95107) (THF)/water solvent system at 80°C gave a high yield of 92% after 24 hours. rsc.org In contrast, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at the same temperature resulted in a 78% yield after 6 hours for the coupling of 4-chloroanisole. rsc.org The ability to fine-tune these parameters allows for the successful application of this compound to a wide array of starting materials, including those that are sterically hindered or electronically diverse. ua.es The development of robust catalyst systems like those involving this compound is essential for overcoming challenges associated with difficult substrate combinations. researchgate.net

Heck Reaction for Alkene Arylation

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene to produce a substituted alkene. smolecule.comsigmaaldrich.com this compound has demonstrated its utility as a catalyst in this transformation. sigmaaldrich.comsigmaaldrich.commetalor.com

In one study, the Heck-type reaction of activated tertiary alkyl bromides with styrenes and electron-rich alkenes was successfully carried out at room temperature using a Pd-Xantphos G3 complex. nih.gov This reaction yielded the corresponding alkenes with quaternary and functionalized tertiary allylic carbon centers in moderate to high yields. nih.gov For instance, the reaction of 2-bromo-2-phenylpropane with styrene, catalyzed by this compound, produced the desired product in 85% yield. nih.gov

Another investigation focused on the palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. d-nb.info The use of a catalytic system involving a palladium precursor and the Xantphos ligand proved effective. d-nb.info The beneficial effect of Xantphos is attributed to its large bite angle, which promotes the reaction. d-nb.info Optimal conditions were identified, affording the desired fluoroalkylated alkenes in high yields. d-nb.info

A notable application of this compound is in the visible-light-induced Heck reaction of unactivated tertiary alkyl halides at room temperature, which does not require an external photosensitizer. nih.gov For activated tertiary alkyl halides, the same catalytic system is effective without light. nih.gov

Table 1: Selected Examples of Heck Reactions Catalyzed by this compound

| Entry | Alkyl Halide | Alkene | Product | Yield (%) | Reference |

| 1 | 2-bromo-2-phenylpropane | Styrene | 3,3-diphenyl-1-propene | 85 | nih.gov |

| 2 | 2-bromo-1,1,1-trifluorohexane | Styrene | 1,1,1-trifluoro-2-(1-phenylethyl)hexane | 88 | d-nb.info |

| 3 | tert-butyl iodide | 4-methoxystyrene | 1-(4-methoxyphenyl)-3,3-dimethyl-1-butene | 95 | nih.gov |

Negishi Coupling for Carbon-Carbon Bond Formation with Organozinc Reagents

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. smolecule.comwikipedia.org this compound is recognized as an effective catalyst for this transformation. sigmaaldrich.comsmolecule.comsigmaaldrich.commetalor.com

The catalyst has been successfully employed in the synthesis of palmerolides, a class of marine natural products. sigmaaldrich.comsigmaaldrich.comscientificlabs.iethomassci.comsigmaaldrich.com Specifically, it was used for the challenging C15–C16 bond formation via a Negishi cross-coupling reaction. core.ac.uk Research showed that pre-activated Pd–Xantphos complexes were among the most efficient catalysts for this transformation at room temperature. core.ac.uk The synthesis required 10 mol% of the Pd-Xantphos catalyst at 60°C to couple the C9–C15 fragment with the C1–C8/C16–C23 fragment. core.ac.uk

This compound also facilitates the completely linear-selective Negishi coupling of 3,3-disubstituted allyl organozinc reagents with aryl, heteroaryl, and vinyl halides at ambient temperature. nih.gov This method provides a direct route to prenylated arenes and skipped dienes. nih.gov

Table 2: Examples of Negishi Couplings Using Xantphos-based Catalysts

| Entry | Organozinc Reagent | Electrophile | Product | Yield (%) | Reference |

| 1 | C9–C15 fragment (as organozinc) | C1–C8/C16–C23 iodo derivative | Palmerolide precursor | - | core.ac.uk |

| 2 | Prenylzinc chloride | 4-bromotoluene | 4-prenyltoluene | 95 | nih.gov |

| 3 | (3-methylbut-2-en-1-yl)zinc(II) bromide | 2-bromopyridine | 2-(3-methylbut-2-en-1-yl)pyridine | 92 | nih.gov |

Sonogashira Coupling for Carbon-Carbon Bond Formation with Alkynes

The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a fundamental method for constructing C-C bonds. sigmaaldrich.comnih.gov this compound is a suitable catalyst for this process. sigmaaldrich.comsigmaaldrich.commetalor.com

While detailed research findings on the specific use of this compound in Sonogashira couplings are not as extensively documented in the provided context, the catalyst is listed as suitable for this reaction type. sigmaaldrich.comsigmaaldrich.commetalor.com The Xantphos ligand, in general, has been shown to be effective in copper-free Sonogashira reactions. In the synthesis of new glycoporphyrins, a Pd-XPhos-G3 catalyst, a related third-generation precatalyst, provided very good yields. rsc.org This suggests that this compound would also be a competent catalyst for similar transformations.

Table 3: Applicability of this compound in Sonogashira Coupling

| Catalyst System | Reaction Type | Potential Substrates | Reference |

| This compound | Sonogashira Coupling | Aryl halides, Vinyl halides, Terminal alkynes | sigmaaldrich.comsigmaaldrich.commetalor.com |

Stille Coupling for Carbon-Carbon Bond Formation with Organotin Compounds

The Stille coupling reaction involves the formation of a carbon-carbon bond between an organotin compound and an organic halide, catalyzed by palladium. sigmaaldrich.com this compound is identified as a suitable catalyst for this transformation. sigmaaldrich.comsigmaaldrich.commetalor.com

Although specific research examples detailing the performance of this compound in Stille couplings are not available in the provided search results, its classification as a third-generation Buchwald precatalyst with broad applicability in cross-coupling reactions supports its potential efficacy. sigmaaldrich.comsigmaaldrich.comscientificlabs.iethomassci.com The general features of G3 precatalysts, such as lower catalyst loadings and shorter reaction times, are advantageous for these types of reactions. scientificlabs.iethomassci.com

Table 4: Applicability of this compound in Stille Coupling

| Catalyst System | Reaction Type | Potential Substrates | Reference |

| This compound | Stille Coupling | Organotin compounds, Aryl halides, Vinyl halides | sigmaaldrich.comsigmaaldrich.commetalor.com |

Hiyama Coupling with Organosilicon Compounds

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilicon compounds and organic halides to form carbon-carbon bonds. smolecule.com this compound is a competent catalyst for this reaction. sigmaaldrich.comsigmaaldrich.commetalor.com

The utility of this compound in Hiyama couplings is noted, highlighting its versatility in facilitating C-C bond formation with a variety of organometallic reagents. sigmaaldrich.comsmolecule.com

Table 5: Applicability of this compound in Hiyama Coupling

| Catalyst System | Reaction Type | Potential Substrates | Reference |

| This compound | Hiyama Coupling | Organosilicon compounds, Aryl halides, Vinyl halides | sigmaaldrich.comsmolecule.comsigmaaldrich.commetalor.com |

Palladium-Catalyzed Carbon-Heteroatom Bond Formation Beyond Amination

C-S Bond Formation (e.g., Coupling of Thiols with Aryl Halides)

This compound is an effective catalyst for the formation of carbon-sulfur (C-S) bonds. sigmaaldrich.comscientificlabs.iethomassci.comscientificlabs.co.uk This is particularly useful in the coupling of thiols with aryl halides.

Research has demonstrated the successful use of this compound in the coupling of polyglycosyl thiols with aglycon halides. sigmaaldrich.comsigmaaldrich.comscientificlabs.iethomassci.comsigmaaldrich.com This application highlights the catalyst's ability to facilitate C-S bond formation in the synthesis of complex molecules.

A recent study utilized a Pd-G3 XantPhos precatalyst for the C-S cross-coupling of 2-(4-bromophenyl)benzothiazole (B34361) or 5-bromo-2,1,3-benzothiadiazole (B157098) with various benzene (B151609) thiols. researchgate.net The reactions, conducted under microwave irradiation, resulted in good to excellent yields of the desired thioethers with low catalyst loading and short reaction times. researchgate.net For example, the reaction of 2-(4-bromophenyl)benzothiazole with thiophenol yielded the corresponding product in 92% yield. researchgate.net

Table 6: Selected Examples of C-S Bond Formation Catalyzed by this compound

| Entry | Thiol | Aryl Halide | Product | Yield (%) | Reference |

| 1 | Thiophenol | 2-(4-bromophenyl)benzothiazole | 2-(4-(phenylthio)phenyl)benzothiazole | 92 | researchgate.net |

| 2 | 4-methylbenzenethiol | 5-bromo-2,1,3-benzothiadiazole | 4-((4-methylphenyl)thio)-2,1,3-benzothiadiazole | 88 | researchgate.net |

| 3 | Polyglycosyl thiol | Aglycon halide | S-linked glycoconjugate | - | sigmaaldrich.comsigmaaldrich.comscientificlabs.iethomassci.comsigmaaldrich.com |

C-O Bond Formation (e.g., Coupling of Alcohols with Aryl Halides)

While this compound is a prominent catalyst, for C-O bond formation reactions, particularly the coupling of primary aliphatic alcohols with aryl halides, other Buchwald precatalysts are also noted for their high efficacy. sigmaaldrich.com For instance, the RockPhos Pd G3 precatalyst has shown excellent results in these transformations. sigmaaldrich.comnih.gov Similarly, tBuBrettPhos Pd G3 is effective for the C-O cross-coupling of aryl halides with a broad range of primary alcohols. sigmaaldrich.com These catalysts facilitate the formation of aryl alkyl ethers in good to excellent yields under relatively mild conditions. nih.gov

Other Specialized Catalytic Reactions Utilizing this compound

Beyond C-S and C-O bond formations, this compound demonstrates utility in other specialized catalytic processes.

This compound is an effective catalyst for the aminocarbonylation of heteroaryl bromides. krackeler.comsigmaaldrich.comthomassci.combocsci.comlabcompare.com This reaction, which involves carbon monoxide (CO) and is typically conducted in the presence of a base like triethylamine, is a key method for synthesizing amides from heteroaromatic systems. krackeler.comsigmaaldrich.comthomassci.combocsci.com For low-temperature aminocarbonylations, the related XantPhos Pd G4 precatalyst is also highly suitable, yielding challenging products in very good yields with only a slight excess of CO. sigmaaldrich.com

A novel application of this compound is in the palladium hydride-enabled hydroalkenylation of strained molecules, such as cyclopropenes and benzocyclobutenes (BCBs). researchgate.netnih.govnih.gov This process involves a regio- and chemoselective hydropalladation step, which is followed by a photoinduced radical alkyl Heck reaction. researchgate.netnih.gov This methodology provides access to a diverse range of valuable and modifiable alkenylated cyclobutanes and cyclopropanes. researchgate.netnih.gov The reaction is notable for its mild conditions and compatibility with a wide variety of functional groups. researchgate.net In some instances, this compound is used as the catalyst to achieve these transformations. nih.gov

Table 3: Hydroalkenylation of Strained Molecules

| Substrate | Reagent | Catalyst | Key Features | Reference |

|---|

Mechanistic Insights and Computational Studies of Xantphos Pd G3 Catalysis

Detailed Catalytic Cycles in Xantphos PD G3-Mediated Reactions

The catalytic cycle for cross-coupling reactions mediated by this compound generally involves the activation of the precatalyst to a catalytically active Pd(0) species, followed by three fundamental steps: oxidative addition, transmetalation, and reductive elimination. bohrium.com

The catalytic cycle begins with the activation of the stable Pd(II) G3 precatalyst to a highly reactive, monoligated 12-electron Pd(0) species, (Xantphos)Pd(0). nih.govacs.org This activation typically requires a base to facilitate the reductive elimination of the biaryl and methanesulfonate (B1217627) components of the precatalyst. bohrium.comacs.org Once generated, the active (Xantphos)Pd(0) catalyst initiates the primary cycle by reacting with an organic electrophile, commonly an aryl halide (Ar-X).

Following oxidative addition, the transmetalation step occurs. In this process, an organic group (R) from an organometallic nucleophile (e.g., R-M, where M can be B, Sn, Zn, Mg, etc.) is transferred to the palladium center, displacing the halide (X) to form a new Pd(II) intermediate, (Xantphos)Pd(Ar)(R). bohrium.com

The mechanism of transmetalation can be complex and highly dependent on the reaction conditions, the nature of the organometallic reagent, the base, and the solvent system. nih.gov For instance, in the Suzuki-Miyaura coupling, the transmetalation pathway can proceed via an oxo-palladium species or a boronate-based pathway, and the dominant route can be shifted by additives like phase-transfer catalysts. nih.gov The steric bulk of the Xantphos ligand plays a critical role here. It must be sufficiently large to facilitate the approach of the nucleophile while also preventing the formation of inactive or off-cycle palladium species. The specific geometry enforced by the Xantphos ligand helps to create an accessible coordination site for the incoming nucleophile, thereby enabling the efficient transfer of the organic group to the palladium center.

The final step of the catalytic cycle is reductive elimination, which results in the formation of the new carbon-carbon or carbon-heteroatom bond (Ar-R). bohrium.comresearchgate.net In this step, the two organic groups (Ar and R) are coupled, and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. acs.orgacs.org

Computational and experimental studies have shown that reductive elimination is often significantly accelerated by ligands that are both bulky and have a wide bite angle, such as Xantphos. acs.orgrsc.org The process generally proceeds from a cis-configured palladium complex. acs.org The rigid backbone of the Xantphos ligand preorganizes the palladium complex into a geometry that is favorable for this step. The wide bite angle of Xantphos is thought to destabilize the Pd(II) intermediate relative to the transition state for reductive elimination, thus lowering the activation barrier for product formation. acs.orgrsc.org Studies on related systems show that reductive elimination from complexes with bidentate ligands like Xantphos is often faster than from those with monodentate ligands. nih.gov This facilitation of the final, product-forming step is a key reason for the high turnover numbers and efficiency observed with Xantphos-based catalysts. rsc.org

Role of the Xantphos Ligand in Catalytic Performance

The unique structure of the Xantphos ligand is central to the performance of the G3 precatalyst. Its specific steric and electronic characteristics, along with its defined bite angle, have a profound impact on each step of the catalytic cycle.

The Xantphos ligand possesses a combination of significant steric bulk and electron-donating character, which are crucial for its catalytic efficacy. cmu.edu The steric hindrance arises from the four phenyl groups on the phosphorus atoms and the rigid, bulky xanthene backbone.

Steric Effects : The steric bulk of Xantphos helps to stabilize the monoligated (Xantphos)Pd(0) active species, preventing the formation of less reactive or inactive bis-ligated Pd(0) complexes, especially at lower ligand-to-palladium ratios. chem17.comresearchgate.net High concentrations of the ligand can, however, lead to the formation of the less active Pd(Xantphos)₂ species, which can inhibit the reaction. chem17.com The steric pressure also promotes the reductive elimination step, which is often the turnover-limiting step in many cross-coupling reactions. cmu.edursc.org

Electronic Effects : The phosphorus atoms in Xantphos are electron-donating, which increases the electron density at the palladium center. This enhanced nucleophilicity of the Pd(0) center facilitates the oxidative addition step, particularly with challenging substrates like aryl chlorides. cmu.edu However, the electronic effect is nuanced; excessively electron-rich ligands can sometimes slow down other steps, like reductive elimination. The balance of steric and electronic properties in Xantphos is key to its broad applicability. acs.org

| Property | Influence on Catalytic Step | Overall Effect on Catalysis |

|---|---|---|

| Steric Bulk | Stabilizes monoligated Pd(0) active species; Promotes reductive elimination. chem17.comcmu.edu | Increases catalyst stability and turnover efficiency. |

| Electron-Donating Nature | Facilitates oxidative addition by increasing electron density on Pd(0). cmu.edu | Enhances reactivity towards a broader range of electrophiles. |

A defining feature of the Xantphos ligand is its large "natural bite angle" (βn), which is the P-M-P angle preferred by the ligand's backbone geometry. For Xantphos, this angle is approximately 108°. wikipedia.org This structural constraint has a significant influence on the geometry of the palladium center throughout the catalytic cycle. acs.orgnih.govacs.org

| Ligand | Typical Natural Bite Angle (βn) | General Effect on Reductive Elimination |

|---|---|---|

| dppe | ~85° | Slower |

| dppf | ~99° | Moderate |

| Xantphos | ~108° wikipedia.org | Facilitated / Faster cmu.edursc.org |

| DPEphos | ~102° | Moderate to Fast |

Ligand Stabilization of Palladium Oxidation States

The Xantphos ligand is instrumental in maintaining the stability of palladium's catalytically relevant oxidation states, primarily Pd(0) and Pd(II), which are central to the efficacy of G3 palladacycles in cross-coupling reactions. mdpi.com The ligand's distinct structural and electronic characteristics are key to this stabilizing function. A defining feature of Xantphos is its large "bite angle," a result of the rigid xanthene backbone connecting the two diphenylphosphino groups. rsc.org This wide angle creates a specific coordination environment around the palladium atom that is highly conducive to the geometric changes occurring during the catalytic cycle, namely oxidative addition and reductive elimination.

The steric bulk of the Xantphos ligand shields the palladium center, which is crucial for preventing the formation of inactive palladium black through agglomeration, thereby avoiding catalyst deactivation. mdpi.com This steric hindrance, combined with the ligand's electronic properties, stabilizes the 14-electron Pd(0) species, which is the active form of the catalyst. The phosphine (B1218219) groups of Xantphos are effective σ-donors, which helps to stabilize both the electron-rich Pd(0) and the electron-deficient Pd(II) intermediates, facilitating a smooth transition between these states and promoting efficient catalytic turnover. mdpi.com Studies have shown that the properties of the Xantphos ligand support the stability and reactivity of both the Pd(0) and Pd(II) species formed during the catalytic cycle. mdpi.com

Computational Chemistry Approaches to Elucidate this compound Mechanisms

Computational chemistry, with Density Functional Theory (DFT) at the forefront, has become a vital tool for unraveling the complex mechanisms of reactions catalyzed by this compound. These theoretical methods allow for the detailed investigation of reaction pathways, the characterization of transient intermediates, and the quantification of energy barriers, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Transition States and Activation Barriers

DFT calculations are frequently used to map the potential energy surfaces of catalytic cycles involving this compound. This allows for the identification of transition states and the calculation of activation barriers for the elementary steps of the reaction, such as oxidative addition, transmetalation, and reductive elimination.

For example, in a DFT study on the carbonylative trifluoromethylation reaction using a (Xantphos)Pd(Ph)CF₃ complex, calculations revealed that CO insertion and reductive elimination are the key steps. The study showed that the trifluoroacetyl product had a lower activation energy, indicating higher reactivity, which aligns with experimental observations. nih.gov Such computational studies provide a molecule-by-molecule view of bond formation and cleavage, helping to explain the efficiency and selectivity of the catalyst.

Below is an interactive table with illustrative data from DFT calculations on a model cross-coupling reaction, showing the calculated activation barriers for each key step.

Note: The values presented are illustrative ranges derived from typical DFT studies on similar systems. Actual values can vary depending on the specific substrates, reaction conditions, and computational methods employed.

Validation of Computational Models with Experimental Kinetic Data

A crucial step in computational catalysis research is the validation of theoretical models with experimental results. nih.govnih.gov This process ensures that the computational model accurately reflects the real-world chemical system. For this compound catalysis, this often involves comparing DFT-calculated activation energies and rate-determining steps with kinetic data from laboratory experiments.

Kinetic studies, such as reaction rate measurements and the determination of reaction orders, provide the experimental benchmarks. researchgate.net For instance, a study might experimentally determine the activation energy of a reaction using an Arrhenius plot and compare it to the highest energy barrier in the DFT-calculated catalytic cycle. A strong correlation between the computational and experimental data lends significant credibility to the proposed mechanism. nih.gov Discrepancies, however, can point to inaccuracies in the computational model or an incorrect mechanistic hypothesis, prompting further investigation and refinement of both theoretical and experimental approaches.

Probing Electronic Effects through Theoretical Calculations

Theoretical calculations are particularly adept at isolating and quantifying the electronic effects that the Xantphos ligand imparts on the palladium catalyst. By systematically altering the electronic properties of the ligand or substrates within the computational model, researchers can understand how these changes influence the stability of intermediates and the energy of transition states.

A theoretical approach based on DFT has been developed to determine the electronic parameters of bidentate ligands. nih.gov For example, calculations can reveal how the electron-donating nature of the Xantphos ligand affects the electron density at the palladium center, which in turn influences the rates of oxidative addition and reductive elimination. Computational studies have also explored how modifying the Xantphos ligand, such as by introducing an analog that cannot coordinate through its bridging oxygen atom, affects the catalytic process. researchgate.net These types of theoretical investigations help to build a more complete picture of the structure-activity relationship in this compound catalysis.

Table of Compounds Mentioned

Optimization of Catalytic Performance and Reaction Conditions for Xantphos Pd G3

Strategies for Minimizing Catalyst Loading and Reaction Times

A key advantage of Xantphos Pd G3 is its ability to facilitate reactions with low catalyst loadings and in significantly shorter times. thomassci.comsigmaaldrich.com Research has demonstrated effective catalysis with loadings as low as 1.5-2.5 mol%. acs.orgbohrium.com In a C-S cross-coupling reaction, a catalyst loading of 2.5 mol% under microwave irradiation achieved high product yields in just 20 minutes. bohrium.com

Table 1: Catalyst Loading and Reaction Time Examples

| Reaction Type | Catalyst Loading | Reaction Time | Conditions | Yield |

|---|---|---|---|---|

| C-S Cross-Coupling | 2.5 mol% | 20 minutes | Microwave (200W, 80°C) | Good to Excellent |

| C-S Cross-Coupling | 1.5 mol% (+0.5 mol% kicker) | 3 hours | Conventional Heat | >96% Conversion |

| C-N Cross-Coupling | 0.5 mol% | 1 hour | Conventional Heat | 89% |

| Suzuki-Miyaura | 2.0 mol% | 24 hours | Conventional Heat | 92% |

Influence of Solvent Systems on this compound Catalysis

This compound has demonstrated robust performance in various polar aprotic solvents.

Dimethylformamide (DMF): This solvent has been effectively used in microwave-assisted C-S cross-coupling reactions. bohrium.comresearchgate.net Optimal conditions were identified using this compound (2.5 mol%) with K2CO3 in DMF at 80°C, leading to excellent yields in short reaction times. bohrium.com

Dioxane: 1,4-dioxane is another common solvent for this compound-catalyzed reactions. It was used in a C-S coupling at 90°C, where the generation of an in-situ oxidative addition complex in dioxane was key to restarting a stalled reaction and achieving 96% conversion. acs.org It has also been employed at room temperature for the coupling of thiosugars. mdpi.com

Acetonitrile: While less commonly cited in detailed studies with this compound specifically, acetonitrile is a viable solvent for related palladium-catalyzed cross-coupling reactions, including microwave-assisted C-S couplings. researchgate.net

Tetrahydrofuran (B95107) (THF): In Suzuki-Miyaura cross-coupling reactions, THF was shown to be a suitable solvent, although in one study, DMF provided a higher yield under the tested conditions. rsc.org

There is a growing interest in developing more environmentally benign catalytic systems. This compound has shown promise in this area. A controllable activation of the precatalyst has been successfully demonstrated in pure water at room temperature (25°C) for 20 minutes, leading to the high-yield synthesis of 1-aminobiphenyl thioglycosides. nih.gov Furthermore, successful coupling reactions have been performed using a solvent system of THF and water (8:2), indicating the catalyst's compatibility with aqueous media. mdpi.com

Effect of Bases on Reaction Efficiency and Catalyst Activation

The base plays a dual role in the catalytic cycle: it is required for the activation of the G3 precatalyst to the active Pd(0) species, and it participates in the primary catalytic cycle, often in the reductive elimination step. acs.orgbohrium.com The choice of base can dramatically affect reaction outcomes.

High-throughput screening has shown that for certain substrates, strong bases such as t-BuOK, KHMDS, and K3PO4 can cause decomposition of starting materials, leading to only trace product formation. acs.org In such cases, milder organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) were found to be more suitable. acs.orgmdpi.com

Conversely, in other contexts like C-S and C-N couplings, inorganic bases are highly effective. Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4) have been used successfully to achieve high yields. bohrium.comrsc.org The activation mechanism involves the deprotonation of the G3 complex by the base, which initiates the formation of the active L-Pd(0) catalyst. bohrium.comsigmaaldrich.com

Table 2: Bases Used with this compound

| Base | Abbreviation | Type | Common Application |

|---|---|---|---|

| Potassium Carbonate | K2CO3 | Inorganic | C-S Cross-Coupling |

| N,N-Diisopropylethylamine | DIPEA | Organic | C-S Coupling (sensitive substrates) |

| Potassium Phosphate | K3PO4 | Inorganic | Suzuki-Miyaura, C-S Coupling |

| Cesium Carbonate | Cs2CO3 | Inorganic | C-N Cross-Coupling |

| Triethylamine | Et3N | Organic | Buchwald-Hartwig-Migita Coupling |

| Sodium tert-butoxide | Na(O-t-Bu) | Organometallic | C-N Cross-Coupling |

Temperature and Energy Input Considerations (e.g., Microwave Irradiation)

Temperature is a critical parameter for controlling reaction rates and catalyst stability. This compound is versatile, showing efficacy across a range of temperatures from room temperature to higher temperatures like 100°C under conventional heating. mdpi.comrsc.org

Microwave irradiation has emerged as a powerful tool for accelerating reactions catalyzed by this compound. researchgate.netresearchgate.net In a C-S cross-coupling, microwave heating at 80°C (200 W) reduced the reaction time to just 20 minutes, a significant improvement over conventional heating methods. bohrium.com This rapid heating technology not only shortens reaction times but can also improve yields by minimizing the formation of degradation byproducts. researchgate.net

Activation Period Studies and Their Impact on Conversion

The activation of the this compound precatalyst to the catalytically active Pd(0) species is a crucial first step. acs.org Studies have shown that including a dedicated activation period before the main reaction can significantly improve conversion. acs.org

This compound: A Deep Dive into Catalyst Stability, Deactivation, and Regeneration Strategies

The third-generation Buchwald precatalyst, this compound, has emerged as a cornerstone in modern organic synthesis, particularly in facilitating challenging cross-coupling reactions. Its widespread adoption stems from its remarkable stability and efficiency. However, like all catalysts, its performance is intrinsically linked to its stability under various reaction conditions and its susceptibility to deactivation. A thorough understanding of these factors is paramount for optimizing reaction protocols and ensuring catalyst longevity. This article delves into the critical aspects of this compound's stability, the mechanisms behind its deactivation, and strategies to enhance its performance and lifespan.

Comparative Analysis of Xantphos Pd G3 with Other Palladium Precatalysts

Distinctions from Fourth and Higher Generation Buchwald Precatalysts

Specific Advantages and Limitations of Xantphos PD G3 in Context of Newer Generations

This compound, as a third-generation Buchwald precatalyst, offers a robust and versatile platform for a variety of cross-coupling reactions. sigmaaldrich.comthomassci.com It is recognized for being air and moisture stable, highly soluble in many organic solvents, and having a long solution lifetime. sigmaaldrich.comthomassci.com These characteristics contribute to its advantages, including the ability to use lower catalyst loadings and achieve shorter reaction times. sigmaaldrich.comscientificlabs.ie

However, when compared to the newer generations, certain limitations become apparent.

Advantages of this compound:

Limitations in the Context of G4/G5/G6:

In a comparative study of RuPhos-based G3, G4, and G5 catalysts in a C-N coupling reaction, the G4 catalyst demonstrated the highest activity, followed by G5, with the G3 catalyst showing minimal activity. digitellinc.com This suggests that for certain transformations, the modifications in the newer generations can lead to significantly improved performance. digitellinc.com The deactivation of the G3 catalyst was partly attributed to the coordination of the carbazole byproduct. digitellinc.com

Comparison with Other Palladium Catalytic Systems (e.g., Pd(OAc)₂, Pd₂(dba)₃)

Traditional palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) have been widely used in cross-coupling reactions. However, they present several drawbacks when compared to well-defined precatalysts like this compound.

A primary challenge with using systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ is the lack of precise control over the formation of the active catalytic species. nih.gov The reduction of Pd(II) sources like Pd(OAc)₂ to the active Pd(0) state can be inefficient and may consume valuable ligand or substrate through side reactions. reddit.com Similarly, the purity and stability of Pd₂(dba)₃ can be inconsistent, leading to unpredictable reaction outcomes. nih.govenamine.net

Key Differences and Advantages of this compound:

Comparative Performance Data:

The following table summarizes findings from a study on C-N coupling reactions, comparing a novel palladium dialkyl complex with systems generated from this compound, Pd(OAc)₂, and Pd(dba)₂.

| Catalyst Precursor | GC Yield of 8a (%) after 1h | GC Yield of 8a (%) after 3h | GC Yield of 8a (%) after 6h |

|---|---|---|---|

| (Xantphos)Pd(CH₂TMS)₂ | 30 | 63 | 83 |

| This compound | 32 | 66 | 85 |

| Pd(OAc)₂ / Xantphos | 9 | 13 | 16 |

| Pd(dba)₂ / Xantphos | 4 | 6 | 5 |

Data sourced from a study on C-N coupling reactions, demonstrating the superior performance of the precatalyst systems over traditional in situ generated catalysts. rsc.org

This data clearly illustrates the significantly higher efficiency of the well-defined precatalysts, including this compound, compared to the in situ systems formed from Pd(OAc)₂ and Pd(dba)₂ under the studied conditions. rsc.org

Broader Scientific and Industrial Implications of Xantphos Pd G3 Research

Contributions to Fine Chemical Synthesis and Pharmaceutical Industry

Xantphos Pd G3 has become an invaluable tool in fine chemical synthesis, a field that demands high precision and efficiency in the construction of complex organic molecules. smolecule.com Its primary contribution lies in its exceptional performance in palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. sigmaaldrich.com The catalyst is particularly noted for its effectiveness in reactions like the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. smolecule.combenchchem.com

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves intricate molecular architectures. This compound facilitates the construction of these complex structures with high yields and selectivity, which is crucial for drug development and production. benchchem.combenchchem.com Its ability to function with low catalyst loadings and under mild reaction conditions makes it an attractive option for industrial-scale synthesis, contributing to more cost-effective and efficient manufacturing processes. alkalisci.comkrackeler.com The catalyst has been successfully employed in the synthesis of a variety of biologically active compounds and complex molecules, including pharmaceuticals and their intermediates. smolecule.combenchchem.comnih.gov For instance, it has been utilized in the synthesis of antimalarial drug candidates and Janus kinase (JAK) inhibitors. benchchem.comacs.org

The impact of catalysts like this compound is underscored by the prevalence of cross-coupling reactions in medicinal chemistry. Amide bond formation and Suzuki-Miyaura coupling are among the most frequently used reactions in drug discovery. nih.gov The reliability and broad applicability of this compound in these critical transformations have streamlined synthetic routes to potential new medicines.

| Reaction Type | Bond Formed | Significance in Industry | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Crucial for the synthesis of nitrogen-containing compounds, prevalent in pharmaceuticals. | smolecule.comsnnu.edu.cn |

| Suzuki-Miyaura Coupling | C-C | Widely used for creating biaryl structures found in many drugs and advanced materials. | rsc.orgnih.gov |

| Negishi Coupling | C-C | Important for the synthesis of natural products and other complex organic molecules. | krackeler.comsmolecule.com |

| Aminocarbonylation | C-C(O)N | Provides access to amides from aryl halides, important building blocks in synthesis. | smolecule.comsigmaaldrich.com |

| C-S Coupling | C-S | Used in the synthesis of thioethers, which are present in various pharmaceuticals and materials. | acs.orgmdpi.com |

Applications in Materials Science and Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realms of materials science and agrochemical development. In materials science, the catalyst is employed in polymerization reactions to develop new materials with specific properties. smolecule.com The precise control over bond formation offered by this catalyst is essential for creating well-defined polymers and other advanced materials. The ability to construct complex organic frameworks through efficient cross-coupling reactions has implications for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. numberanalytics.com

In the field of agrochemicals, this compound assists in the synthesis of novel pesticides and herbicides that can enhance crop yield and protection. smolecule.combenchchem.com The development of new agrochemicals often requires the efficient synthesis of complex molecular structures, a task for which this catalyst is well-suited. The catalyst's efficiency and ability to operate under mild conditions are also advantageous in the large-scale production required for agricultural products. benchchem.com

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

This compound has made significant contributions to the advancement of green chemistry and sustainable synthetic methodologies. A key aspect of green chemistry is the development of processes that are more efficient and generate less waste. The high activity of this compound allows for reactions to be carried out with lower catalyst loadings, which reduces the amount of palladium, a precious metal, required. alkalisci.comkrackeler.com This not only has economic benefits but also minimizes the environmental impact associated with metal extraction and disposal.

Furthermore, the catalyst's ability to function effectively under mild reaction conditions, such as lower temperatures, contributes to reduced energy consumption. sigmaaldrich.com Its stability and long life in solution also mean that it can be used more efficiently over time. alkalisci.comkrackeler.com The development of methodologies using this compound in more environmentally friendly solvents, such as water or in the presence of surfactants, further enhances its green credentials. acs.orgnih.gov The pursuit of sustainable processes has also led to research into the recovery and reuse of palladium catalysts, a critical aspect of making organometallic chemistry more sustainable. evonik.com

| Green Chemistry Principle | Contribution of this compound | Reference |

|---|---|---|

| Catalysis | Highly efficient catalyst, allowing for lower loadings and reducing waste. | alkalisci.comsigmaaldrich.com |

| Atom Economy | Facilitates reactions with high yields and selectivity, maximizing the incorporation of starting materials into the final product. | krackeler.com |

| Energy Efficiency | Enables reactions to proceed under milder conditions, reducing energy consumption. | sigmaaldrich.com |

| Safer Solvents and Auxiliaries | Research into its use in greener solvents like water and with biodegradable additives. | acs.orgnih.gov |

Future Research Directions and Unexplored Avenues for this compound

The success of this compound has paved the way for further research and exploration of its capabilities. A significant area of future research lies in expanding its application to even more challenging chemical transformations.

One promising frontier is the field of C-H activation , a highly sought-after method for creating complex molecules by directly functionalizing abundant carbon-hydrogen bonds. rsc.orgnih.govnih.govacs.org Developing catalyst systems based on this compound that can selectively activate specific C-H bonds would revolutionize synthetic chemistry by offering more direct and efficient routes to valuable compounds.

The integration of this compound with other modern synthetic technologies also presents exciting possibilities. For example, its use in flow chemistry could enable continuous manufacturing processes with improved efficiency, safety, and scalability. numberanalytics.com Furthermore, exploring the potential of this compound in photocatalysis , where light is used to drive chemical reactions, could lead to novel and more sustainable synthetic methods.

Another important direction is the development of next-generation catalysts with even greater activity, stability, and selectivity. lboro.ac.uk This includes designing new ligands that can further enhance the performance of the palladium center, potentially leading to catalysts that can operate at even lower loadings or with a broader range of substrates. numberanalytics.comacs.org The development of more sustainable catalyst systems, perhaps utilizing earth-abundant metals as alternatives to palladium or developing more efficient catalyst recovery and recycling processes, remains a key long-term goal for the field. numberanalytics.comevonik.com

Finally, there are still unexplored applications for this compound in various fields. Its potential in the synthesis of novel polymers, functional materials, and biologically active compounds beyond its current uses is an active area of investigation. numberanalytics.com As our understanding of its catalytic mechanisms deepens, so too will our ability to rationally design new and improved applications for this versatile catalyst.

常见问题

Q. What is the structural configuration of Xantphos Pd G3, and how does it influence catalytic activity?

this compound is a palladium dialkyl complex ligated by the Xantphos ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). Its structure features a rigid xanthene backbone that creates a wide bite angle (~108°), stabilizing Pd(0) intermediates and enhancing oxidative addition rates in cross-coupling reactions . The air- and moisture-stable nature of this precatalyst reduces handling complexity compared to Pd(OAc)₂ or Pd(dba)₂ systems, which require in situ ligand addition .

Q. How should researchers design experiments to evaluate this compound's efficiency in cross-coupling reactions?

- Control Variables : Use standardized conditions (e.g., 100°C, Cs₂CO₃ as base) and compare performance against Pd(OAc)₂/Xantphos and Pd(dba)₂/Xantphos. Track time-yield curves to assess catalytic turnover .

- Catalyst Loading : Test 1–4 mol% catalyst loadings to determine optimal activity while minimizing Pd precipitation .

- Ligand Ratios : Maintain a 1:1 Pd-to-Xantphos ratio to avoid forming less active Pd(Xantphos)₂ species, which reduce catalytic turnover .

Q. What analytical methods validate the formation of active catalytic species in this compound-mediated reactions?

- 31P NMR Spectroscopy : Identifies pre-catalytic species like (Xantphos)Pd(dba) and monitors ligand dissociation dynamics .

- Kinetic Profiling : Use reaction calorimetry to measure rate constants and correlate with Pd speciation .

Advanced Research Questions

Q. How do contradictory data on ligand concentration effects in this compound systems arise, and how can they be resolved?

High Xantphos concentrations (>1:1 Pd:ligand ratio) lead to Pd(Xantphos)₂ formation, which exhibits lower activity due to slow ligand dissociation and precipitation . To resolve contradictions:

- Magnetization Transfer Experiments : Quantify ligand exchange rates in Pd(Xantphos)₂ .

- Solubility Studies : Compare Pd(Xantphos)₂ behavior in THF vs. toluene to assess solvent-dependent deactivation .

Q. What strategies optimize reaction conditions for this compound in challenging substrates (e.g., sterically hindered aryl halides)?

- Additive Screening : Introduce silver salts (Ag₂CO₃) to scavenge halide ions, preventing catalyst poisoning .

- Solvent Optimization : Use toluene or dioxane to enhance Pd(Xantphos)₂ solubility and reduce precipitation .

- Temperature Gradients : Test 80–120°C ranges to balance reaction rate and catalyst stability .

Q. How can researchers address discrepancies between theoretical and observed catalytic activity in this compound systems?

- Mechanistic Probes : Use deuterated substrates to study kinetic isotope effects (KIEs) and identify rate-limiting steps .

- Computational Modeling : Apply DFT calculations to map Pd(0)/Pd(II) transitions and predict ligand dissociation barriers .

Methodological Guidelines

Q. What protocols ensure reproducibility in this compound-catalyzed C–N bond formations?

- Standardized Workup : Quench reactions with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography .

- Catalyst Characterization : Confirm Pd content via ICP-MS and ligand integrity via ³¹P NMR .

Q. How should kinetic data from this compound studies be analyzed to distinguish between competing mechanistic pathways?

- Rate Law Derivation : Plot initial rates vs. substrate/catalyst concentrations to determine reaction order .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate data .

Data Interpretation and Reporting

Q. How to present comparative catalyst performance data effectively?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。